BenchChemオンラインストアへようこそ!

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid

Lipophilicity Drug Design ADME Prediction

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid (C₈H₈BNO₂S₂, MW 225.10 g/mol) is a benzothiazole-based boronic acid that incorporates a methylsulfanyl (-SCH₃) substituent at the 2-position and a boronic acid (-B(OH)₂) group at the 6-position. This compound belongs to the class of heteroarylboronic acids commonly employed in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures.

Molecular Formula C8H8BNO2S2
Molecular Weight 225.09
CAS No. 2377609-84-0
Cat. No. B2508511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid
CAS2377609-84-0
Molecular FormulaC8H8BNO2S2
Molecular Weight225.09
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N=C(S2)SC)(O)O
InChIInChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3
InChIKeyKOCSYHYHWPWWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid (CAS 2377609-84-0): A Dual-Functional Heterocyclic Boronic Acid


[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid (C₈H₈BNO₂S₂, MW 225.10 g/mol) is a benzothiazole-based boronic acid that incorporates a methylsulfanyl (-SCH₃) substituent at the 2-position and a boronic acid (-B(OH)₂) group at the 6-position . This compound belongs to the class of heteroarylboronic acids commonly employed in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures . Unlike the unsubstituted 1,3-benzothiazol-6-ylboronic acid (CAS 499769-91-4, MW 179.01) or the 2-methyl analog (CAS 866332-18-5, MW 193.03), the methylsulfanyl group introduces both increased lipophilicity (calculated LogP 3.03) and orthogonal reactivity—it can serve as a leaving group in Liebeskind–Srogl coupling or be oxidized to sulfoxide/sulfone for downstream diversification [1]. Commercially available purities reach ≥98% (HPLC) from multiple vendors .

Why [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid Cannot Be Replaced by Unsubstituted or 2-Methyl Analogs


Substituting [2-(methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid with the unsubstituted 1,3-benzothiazol-6-ylboronic acid (CAS 499769-91-4) or 2-methylbenzothiazole-6-boronic acid (CAS 866332-18-5) introduces significant physicochemical and reactivity deviations that compromise library design or synthetic route predictability. The unsubstituted analog lacks the methylsulfanyl leaving group required for Liebeskind–Srogl orthogonal cross-coupling strategies [1]. Moreover, the calculated LogP of the target compound is 3.03, versus 1.38 for the unsubstituted analog, indicating a >100-fold difference in theoretical partition coefficient that would alter chromatographic retention, membrane permeability, and solubility profiles in biological assays . The 2-methyl analog similarly lacks the sulfur atom that provides a synthetic handle for oxidation to sulfoxide/sulfone, a transformation frequently employed to tune electronic properties or introduce additional functionality [1]. These differences are not cosmetic—they materially impact the outcome of multi-step syntheses where the methylsulfanyl group is deliberately retained as a masked reactive site.

Quantitative Differentiation Evidence for [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid Versus Closest Analogs


Enhanced Lipophilicity (LogP 3.03 vs 1.38) Drives Differential Pharmacokinetic and Chromatographic Behavior

The computed LogP for [2-(methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid is 3.03 , whereas the unsubstituted 1,3-benzothiazol-6-ylboronic acid (CAS 499769-91-4) has a computed LogP of 1.38 . This represents a difference of 1.65 log units, corresponding to a theoretical ~45-fold increase in lipophilicity. The target compound also exhibits a lower topological polar surface area (TPSA) of 53.35 Ų compared to 81.6 Ų for the unsubstituted analog [1], consistent with reduced hydrogen-bonding capacity and improved predicted membrane permeability.

Lipophilicity Drug Design ADME Prediction

Methylsulfanyl Group Enables Orthogonal Liebeskind–Srogl Coupling Reactivity Absent in 2-H or 2-Methyl Analogs

The methylsulfanyl substituent at the 2-position of the benzothiazole ring is not merely a steric or electronic modulator—it functions as a leaving group in Liebeskind–Srogl (L-S) cross-coupling reactions. Koley et al. (2013) demonstrated that 2-(methylthio)benzothiazole undergoes Pd(0)/Cu(I)-mediated L-S coupling with various arylboronic acids in water, yielding products with 22–57% isolated yields [1]. In contrast, 1,3-benzothiazol-6-ylboronic acid and 2-methylbenzothiazole-6-boronic acid lack the C–S bond susceptible to Cu(I)-mediated activation and cannot participate in this transformation. The target compound, bearing both the boronic acid at C6 and the methylsulfanyl at C2, is structurally poised for tandem or sequential Suzuki–Miyaura/Liebeskind–Srogl procedures, enabling site-selective bis-arylation.

Orthogonal Reactivity Cross-Coupling Liebeskind-Srogl

Higher Commercial Purity and Physicochemical Property Profile Differentiate from 2-Methyl and Unsubstituted Analogs

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid is commercially available at ≥98% purity (HPLC) from multiple suppliers . The unsubstituted analog (CAS 499769-91-4) is typically supplied at 95–97% purity , while the 2-methyl analog (CAS 866332-18-5) ranges from 95–98% depending on vendor . The target compound has a predicted boiling point of 455.0±55.0 °C , compared to 401.6±37.0 °C for the unsubstituted analog , indicating lower volatility and potentially improved thermal stability in high-temperature reactions. Molecular weight (225.10 g/mol) is 46.09 g/mol higher than the unsubstituted compound (179.01 g/mol), a difference that must be accounted for in stoichiometric calculations when considering analog substitution.

Purity Boiling Point Molecular Weight

High-Value Application Scenarios for [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid Based on Differentiation Evidence


Sequential Suzuki–Miyaura / Liebeskind–Srogl Bis-Arylation for Complex Library Synthesis

In medicinal chemistry campaigns requiring rapid diversification of the benzothiazole scaffold, [2-(methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid enables a first-step Suzuki–Miyaura coupling at the C6 boronic acid site, followed by activation of the C2 methylsulfanyl group for a Liebeskind–Srogl coupling with a second arylboronic acid partner [1]. This sequential orthogonal strategy yields 2,6-diarylbenzothiazoles that are otherwise inaccessible from 2-H or 2-methyl analogs, which lack the requisite C–S leaving group. The enhanced LogP (3.03) of the intermediate and final products further facilitates chromatographic purification and biological testing .

Late-Stage Oxidation to Sulfoxide/Sulfone for Solubility and Potency Tuning

The methylsulfanyl group at C2 can be selectively oxidized to the corresponding sulfoxide or sulfone using m-CPBA, as demonstrated for the 2-(methylthio)benzothiazole core [1]. This post-coupling transformation provides a chemically orthogonal handle to modulate electronic properties, hydrogen-bonding capacity, and solubility without altering the biaryl bond formed at C6. Researchers can thus use a single building block to generate three distinct oxidation states, with the sulfone product exhibiting significantly increased polarity—a crucial advantage over non-oxidizable 2-methyl or 2-H analogs.

Design of CNS-Penetrant or Intracellular-Targeting Probe Molecules

With a computed LogP of 3.03 and TPSA of 53.35 Ų, [2-(methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid falls within favorable physicochemical space for blood–brain barrier penetration and intracellular target engagement . In contrast, the unsubstituted analog (LogP 1.38, TPSA 81.6 Ų) resides in a more polar, less permeable region of chemical space. For programs targeting CNS or intracellular protein–protein interactions, selecting this compound over the unsubstituted variant directly supports lead optimization efforts by biasing the library toward more permeable chemotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.